Resolvin D2

描述

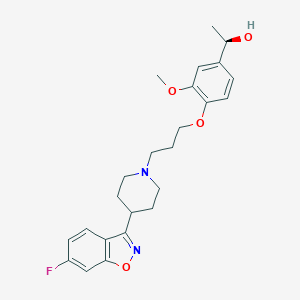

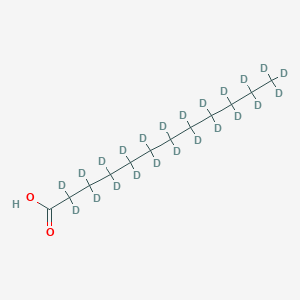

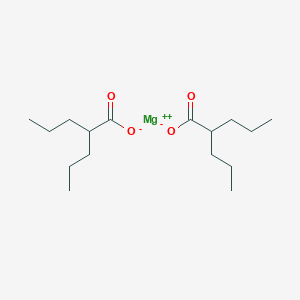

二型瑞舒伐他汀是一种由二十二碳六烯酸(一种 ω-3 多不饱和脂肪酸)衍生的特异性促消炎介质。 它在炎症消退阶段起着至关重要的作用,积极促进炎症反应的停止并有助于组织稳态的恢复 。二型瑞舒伐他汀以其强大的抗炎和促消炎特性而闻名,使其成为炎症研究领域中一种重要的化合物。

科学研究应用

二型瑞舒伐他汀具有广泛的科学研究应用,包括:

化学: 用作研究特异性促消炎介质的生物合成和功能的模型化合物。

生物学: 研究其在调节免疫反应和促进炎症消退中的作用。

医学: 被探索为治疗炎症性疾病的潜在治疗剂,例如类风湿性关节炎、心血管疾病和败血症

工业: 在开发抗炎药物和保健品的潜在应用

作用机制

二型瑞舒伐他汀通过多个分子靶点和途径发挥其作用:

白细胞调节: 通过调节粘附受体表达来减少中性粒细胞的迁移和白细胞与内皮细胞的相互作用.

一氧化氮的产生: 增强内皮依赖性一氧化氮的产生,导致血管扩张和炎症减少.

吞噬作用: 促进巨噬细胞清除凋亡细胞和病原体,有助于炎症消退.

生化分析

Biochemical Properties

Resolvin D2 interacts with various enzymes, proteins, and other biomolecules. It is a metabolic product of docosahexaenoic acid (DHA), converted by 15-lipoxygenase and then 5-lipoxygenase successively . It has been observed to trigger the process of inflammation resolution, thereby reinstating the homeostasis of the inflammatory response .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors . Moreover, this compound directly targets myogenic cells and promotes their differentiation and the expansion of the pool of myogenic progenitor cells leading to increased myogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It was found to downregulate the expression of the toll-like receptor 4 (TLR4)/NF-κB p65 gene by reducing the nuclear translocation of TLR4/NF-κB pathway p65 in microglia, blocking the transmission of the NF-κB signaling pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to have positive effects on depressive-like behavior in three mouse models of depression . It also promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study using a 2-hit model of cecal ligation and puncture (CLP) induced infectious peritonitis and secondary lung infection with Pseudomonas aeruginosa, this compound given as late as 48h after CLP surgery reduced blood bacterial load without altering plasma cytokines compared to mice given saline vehicle .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolic product of DHA, converted by 15-lipoxygenase then 5-lipoxygenase successively . It is known to exert a significant influence on the regulation of the inflammatory response .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It regulates leukocyte adherence via both direct actions on PMN and endothelial vasoactive substances .

准备方法

合成路线和反应条件: 二型瑞舒伐他汀通过一系列涉及脂氧合酶的酶促反应,从二十二碳六烯酸生物合成而来。二型瑞舒伐他汀的合成制备涉及使用对映异构体和几何异构体纯的起始原料。 该过程包括形成中间体氢过氧化物衍生物,这些衍生物通过立体选择性还原和水解进一步转化为二型瑞舒伐他汀 .

工业生产方法: 由于二型瑞舒伐他汀生物合成途径的复杂性和对精确立体化学控制的需求,其工业生产仍处于起步阶段。 目前的方法侧重于使用生物催化剂和先进的纯化技术优化二十二碳六烯酸到二型瑞舒伐他汀的酶促转化,以确保高产率和高纯度 .

化学反应分析

反应类型: 二型瑞舒伐他汀会发生各种生化反应,包括:

氧化: 涉及形成氢过氧化物中间体。

还原: 立体选择性还原氢过氧化物中间体以形成羟基衍生物。

常用试剂和条件:

氧化: 脂氧合酶通常用作催化剂。

还原: 采用立体选择性还原剂。

相似化合物的比较

二型瑞舒伐他汀是特异性促消炎介质大家族的一部分,包括:

一型瑞舒伐他汀: 与二型瑞舒伐他汀相似,但其羟基化模式和特定受体相互作用不同.

一型瑞舒伐他汀: 来自二十碳五烯酸,具有独特的抗炎特性.

保护素和马瑞辛: 其他类别的特异性促消炎介质,具有独特的结构和功能.

二型瑞舒伐他汀的独特性: 二型瑞舒伐他汀由于其特定的立体化学和强大的抗炎作用而具有独特性。 研究表明,它在减少中性粒细胞浸润和促进炎症消退方面非常有效,使其成为治疗研究中一种有价值的化合物 .

属性

IUPAC Name |

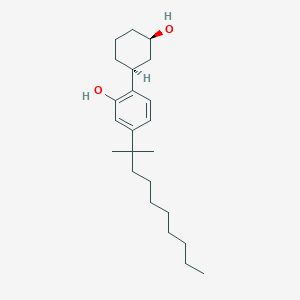

(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFAUGXNBOBQDM-XFMPMKITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347465 | |

| Record name | (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

810668-37-2 | |

| Record name | (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

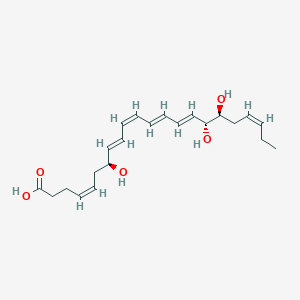

![2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B32949.png)

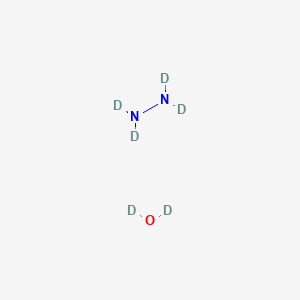

![tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B32963.png)